4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6
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Overview
Description
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is a stable isotope-labeled compound used in various scientific research applications. It is known for its role in modulating muscarinic receptors, which are crucial for the treatment of central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves several steps. One common method includes the reaction of 1-benzyl-4-piperidone with phenylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. The use of stable isotope labeling in the production process allows for precise tracking and analysis in various research applications .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods and as a precursor in the synthesis of other compounds.
Biology: In studies of neurotransmission and receptor modulation.
Medicine: For the development of treatments for central nervous system disorders such as Parkinson’s disease and schizophrenia.
Industry: In the production of stable isotope-labeled compounds for various applications
Mechanism of Action
The compound exerts its effects by modulating muscarinic receptors, which are involved in various physiological processes, including neurotransmission, memory, and learning. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved often relate to the regulation of neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine (4-AP)
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
- Norfentanyl
Uniqueness
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds that may not have the same level of specificity and accuracy in experimental studies .
Properties
CAS No. |
1189455-22-8 |
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Molecular Formula |
C19H21N3 |
Molecular Weight |
297.352 |
IUPAC Name |
4-(anilino)-1-benzylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1 |
InChI Key |
AYYPQRMTCMCFSL-WGIVQRENSA-N |
SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carbonitrile; 1-Benzyl-4-cyano-4-(anilino-13C6)piperidine; 4-(Anilino-13C6)-4-cyano-1-benzylpiperidine; NSC 73005-13C6; |
Origin of Product |
United States |
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